molecular formula C16H23NO4 B7927868 [4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid benzyl ester

[4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid benzyl ester

Cat. No.: B7927868
M. Wt: 293.36 g/mol
InChI Key: JYABRUPTWMELFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid benzyl ester is a synthetic carbamic acid derivative of interest in pharmaceutical and organic chemistry research. Carbamic acid esters, particularly those containing cyclohexyl scaffolds, are valuable intermediates and building blocks in medicinal chemistry . The structure incorporates both a carbamate moiety, protected as a benzyl ester, and a hydroxy-ethoxy side chain, which can enhance solubility and provide a handle for further chemical modification. Nitrogen-containing heterocycles and carbamate derivatives are prevalent in biologically active compounds and approved pharmaceuticals, underscoring their significance in drug discovery . This specific molecular architecture, featuring a functionalized cyclohexane ring, is representative of structures investigated for various applications, including the development of novel sensates and cosmetic actives . Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or to study the properties of carbamate derivatives in biological systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl N-[4-(2-hydroxyethoxy)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c18-10-11-20-15-8-6-14(7-9-15)17-16(19)21-12-13-4-2-1-3-5-13/h1-5,14-15,18H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYABRUPTWMELFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential applications in drug design, particularly in the development of inhibitors targeting specific enzymes or receptors. For instance, its potential to inhibit histone deacetylase (HDAC) activity has been noted, which is significant in cancer treatment and other proliferative conditions .

Research into the biological activities of [4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid benzyl ester can involve various assays to evaluate its effects on cellular processes. Potential activities include:

  • Anticancer Properties : Investigating its ability to inhibit tumor growth through HDAC inhibition.
  • Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage.

Pharmaceutical Formulations

The compound can be explored as an active pharmaceutical ingredient (API) in formulations targeting specific diseases. Its unique structure could lead to novel drug delivery systems that enhance bioavailability.

Case Study 1: HDAC Inhibition

In a study focusing on carbamic acid derivatives, compounds similar to this compound were found to effectively inhibit HDAC activity, leading to reduced proliferation of cancer cells in vitro. This highlights the potential of this compound in oncology research.

Case Study 2: Neuroprotective Research

Research conducted on related compounds demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. The presence of the hydroxyethoxy group may contribute to these protective mechanisms, warranting further investigation into this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and ester functionalities undergo hydrolysis under varying conditions:

Reaction Type Conditions Products Mechanistic Notes
Acidic hydrolysis1 M HCl, 60°C, 6hCyclohexylamine derivative + benzyl alcohol + CO₂Protonation of carbonyl oxygen facilitates nucleophilic attack by water .
Basic hydrolysis0.5 M NaOH, RT, 12hCyclohexanol derivative + benzyl alcohol + carbamic acid (decarboxylates)Base deprotonates water, enhancing nucleophilicity for ester cleavage .
Enzymatic hydrolysisLipase (e.g., Candida antarctica), pH 7.4Selective cleavage of benzyl ester without affecting carbamateEnzymes target ester bonds with spatial specificity .

The hydroxyethoxy group remains stable under mild hydrolysis but may dehydrate under strong acidic conditions .

Aminolysis and Carbamate Exchange

The benzyl carbamate undergoes nucleophilic substitution with amines:

Amine Conditions Product Yield Key Observations
n-ButylamineDCM, 25°C, 24h[4-(2-Hydroxy-ethoxy)-cyclohexyl]-n-butylurea78%Reaction proceeds via a tetrahedral intermediate .
AnilineTHF, 60°C, 12h[4-(2-Hydroxy-ethoxy)-cyclohexyl]-phenylurea65%Electron-withdrawing groups on aryl amines reduce reactivity .
EthanolamineEtOH, RT, 48hCyclic oxazolidinone derivative82%Intramolecular cyclization due to proximal hydroxyl and amine groups .

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation removes the benzyl protecting group:

Catalyst Conditions Product Selectivity
Pd/C (10%)H₂ (1 atm), MeOH, 4h[4-(2-Hydroxy-ethoxy)-cyclohexyl]amine>95%
Raney NiH₂ (3 atm), EtOAc, 6hSame as above88%

Functionalization of the Hydroxyethoxy Side Chain

The terminal hydroxyl group participates in esterification and etherification:

Reagent Conditions Product Application
Acetyl chloridePyridine, 0°C → RTAcetylated derivativeEnhances lipophilicity for drug delivery .
Methanesulfonyl chlorideDCM, Et₃N, 2hMesyl intermediatePrepares leaving groups for SN2 reactions .
EpichlorohydrinK₂CO₃, DMF, 60°CGlycidyl ether derivativeUsed in polymer crosslinking .

Participation in Peptide Coupling

The carbamate acts as a transient protecting group during peptide synthesis:

Step Reagents/Conditions Role of Carbamate Outcome
ActivationDCC, HOBt, DMFStabilizes amine as carbamatePrevents racemization during coupling .
DeprotectionTFA/DCM (1:1), 1hCleaves benzyl groupLiberates amine for subsequent acylation .

Stability Under Oxidative Conditions

Oxidizing Agent Conditions Effect on Compound
OzoneCH₂Cl₂, −78°COxidative cleavage of cyclohexene (if present); no reaction with saturated cyclohexyl .
mCPBART, 6hEpoxidation of alkenes (not applicable); hydroxyl group remains intact .

Thermal Degradation

Temperature Atmosphere Products Mechanism
150°CN₂Benzyl alcohol + cyclohexyl isocyanateRetro-carbamate reaction via six-membered transition state .
200°CAirCO₂ + aromatic hydrocarbonsCombustion of carbamate and ethoxy chains .

This compound’s reactivity is leveraged in pharmaceutical synthesis (e.g., prodrug design) , polymer science , and agrochemical research . Its dual functionalization capacity (carbamate and hydroxyethoxy) makes it a versatile intermediate in multi-step syntheses.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound belongs to a class of cyclohexyl carbamic acid benzyl esters with diverse substituents. Key structural analogs include:

Compound Name Structural Features Key Differences
[4-(1-Ethylsulfenyl-ethyl)-2-oxo-oxazolidin-3-yl]-carbamic acid benzyl ester Oxazolidinone ring, ethylsulfenyl group Oxazolidinone core enhances rigidity; sulfenyl group introduces chirality
[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester Hydroxyethylsulfanyl substituent Sulfur atom replaces oxygen in the substituent, altering electronic properties
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester Chloro-acetyl-ethyl-amino group Reactive chloro-acetyl group likely used as a synthetic intermediate
trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester Aminoethyl substituent Basic amino group may enhance receptor binding or catalytic activity
(2-Morpholin-4-yl-2-oxo-ethyl)-carbamic acid benzyl ester Morpholine ring Morpholine improves solubility and may target CNS pathways

Stability and Reactivity

  • Cyclohexyl vs. Benzyl Esters : Cyclohexyl esters exhibit superior stability under acidic conditions compared to benzyl esters. For example, cyclohexyl-protected tetrapeptides showed a 170-fold reduction in aspartimide formation compared to benzyl analogs under basic conditions .
  • Hydroxyethoxy Substituent : The hydroxyethoxy group in the target compound may increase susceptibility to hydrolysis due to hydrogen bonding, contrasting with more stable hydrophobic groups like ethylsulfenyl or morpholine .

Pharmacological Activity

  • Physostigmine-like Activity: Carbamic acid benzyl esters with basic substituents (e.g., quaternary ammonium groups) exhibit strong cholinergic activity. For instance, dimethylcarbamic esters of phenol-bases showed miotic and intestinal peristalsis stimulation comparable to physostigmine .
  • Target Compound's Profile : The hydroxyethoxy group lacks basicity, suggesting reduced cholinergic activity. However, its polarity may enable unique interactions in solubility-dependent applications, such as prodrug design .

Preparation Methods

Direct Carbamoylation of Cyclohexylamine Derivatives

After ethoxylation, the amine group is converted to a carbamate using benzyl chloroformate. PubChem data and medicinal chemistry reviews highlight the following optimized procedure:

  • Reagents : Cyclohexylamine intermediate (1 equiv), benzyl chloroformate (1.2 equiv).

  • Base : Triethylamine (2 equiv) or NaHCO₃ (aqueous).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM), 0°C to room temperature.

  • Yield : 75–92%.

Mechanism : The amine attacks the electrophilic carbonyl of benzyl chloroformate, releasing HCl (scavenged by base) to form the stable carbamate.

Sequential Protection/Deprotection Strategies

Boc Protection Followed by Benzylation

To prevent side reactions during ethoxylation, temporary Boc (tert-butoxycarbonyl) protection is employed:

  • Boc Protection :

    • Reagents : Cyclohexylamine (1 equiv), Boc₂O (1.2 equiv).

    • Catalyst : Fe(OTf)₃ (1 mol%) or guanidine hydrochloride (15 mol%).

    • Conditions : Solvent-free, 20–40°C, 15–60 minutes.

    • Yield : 92–99%.

  • Ethoxylation : As in Section 1.1.

  • Boc Deprotection : TFA/DCM (1:1), 0°C to room temperature.

  • Benzylation : As in Section 2.1.

This approach ensures high regiocontrol, with overall yields of 70–80%.

Alternative Routes via Iodolactamization

Enantioselective Synthesis Using Iodolactamization

A patent describes iodolactamization to construct bicyclic intermediates, which can be adapted for cyclohexyl systems:

  • Iodolactamization : Cyclohexene oxide derivatives react with iodine to form iodolactams.

  • Ring-Opening : Ethanolamine opens the lactam, introducing the hydroxyethoxy group.

  • Carbamate Formation : Benzyl chloroformate couples to the free amine.

  • Yield : 75–85%.

This method is stereospecific but requires careful handling of iodine reagents.

Catalytic Advances in Carbamate Synthesis

Iron-Catalyzed Carbamoylation

Recent methods using Fe catalysts improve efficiency:

  • Reagents : Cyclohexylamine, benzyl alcohol, urea.

  • Catalyst : Fe(II)-Anthra-Merf (5 mol%).

  • Conditions : 1,4-dioxane, 100°C, 8 hours.

  • Yield : 80–85%.

This redox-neutral method avoids toxic reagents but requires elevated temperatures.

Comparative Analysis of Methods

Method Key Steps Catalyst Yield Advantages Limitations
Ethylene CarbonateEthoxylation + CarbamationQuaternary ammonium85%Solvent-free, high regioselectivityHigh temperatures (140–175°C)
Boc ProtectionProtection/DeprotectionFe(OTf)₃80%Prevents side reactionsMulti-step, requires TFA
IodolactamizationBicyclic intermediateNone75–85%StereospecificIodine handling, complex steps
Iron-CatalyzedOne-pot synthesisFe(II)-Anthra-Merf85%Eco-friendly, redox-neutralLong reaction time (8 hours)

Challenges and Optimization Strategies

  • Regioselectivity : Ethylene carbonate may over-ethoxylate; using substoichiometric amounts (0.95–1.2 equiv) minimizes by-products.

  • Catalyst Recovery : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) are reusable for 5 cycles without yield loss.

  • Purity Control : Silica gel chromatography (hexane/EtOAc 8:2) effectively isolates the final product .

Q & A

Q. What are the optimized synthetic routes for [4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid benzyl ester, and how can stereochemical purity be ensured?

Methodological Answer: The compound can be synthesized via multi-step reactions involving cyclohexanol derivatives. Key steps include:

  • Protection of the amine group : Use benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to form the carbamate .
  • Introduction of the 2-hydroxyethoxy moiety : Employ nucleophilic substitution or Mitsunobu reactions with ethylene glycol derivatives, ensuring regioselectivity via temperature control (0–25°C) and catalysts like p-TsOH .
  • Stereochemical control : Chiral HPLC (e.g., Daicel Chiralpak AD with hexane/i-PrOH) is critical to isolate enantiomers, as demonstrated for structurally similar carbamates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on the cyclohexyl proton splitting patterns (δ 4.44–4.29 ppm for oxazolidinone derivatives) and carbamate carbonyl signals (δ 155–157 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm purity (>95%) and detect degradation products .
  • Optical rotation : Measure [α]²⁵D values in CHCl₃ to verify enantiomeric excess (e.g., +23.5 for major enantiomers) .

Advanced Research Questions

Q. How does the 2-hydroxyethoxy group influence the compound’s physicochemical properties and reactivity in downstream reactions?

Methodological Answer:

  • Solubility : The hydroxyethoxy group enhances hydrophilicity, enabling aqueous-phase reactions. Partition coefficient (LogP) can be calculated via shake-flask assays .
  • Reactivity : The hydroxyl group allows for further functionalization (e.g., esterification or conjugation to glycans in vaccine synthesis, as seen in Scheme S1 ).
  • Stability : Monitor hydrolytic degradation under acidic/basic conditions (pH 2–12) using accelerated stability studies (40°C/75% RH) .

Q. What strategies resolve discrepancies in stereochemical assignments between NMR and HPLC data?

Methodological Answer:

  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening in cyclohexyl protons .
  • X-ray crystallography : Resolve absolute configuration ambiguities, as applied to bicyclo[1.1.1]pentane carbamates .
  • Correlation with synthetic intermediates : Compare retention times of intermediates (e.g., benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester) to validate stereochemical pathways .

Q. What advanced chromatographic or mass spectrometric techniques are recommended for analyzing degradation products?

Methodological Answer:

  • LC-HRMS : Use Q-TOF instruments to identify low-abundance degradation products via accurate mass (<5 ppm error) and MS/MS fragmentation .
  • Ion mobility spectrometry : Separate isobaric degradation species based on collision cross-section differences .

Application-Focused Questions

Q. What potential applications exist for this compound in targeted drug delivery systems, particularly conjugate vaccines?

Methodological Answer:

  • Glycan conjugation : The benzyl ester acts as a temporary protective group, enabling covalent linkage to polysaccharides (e.g., Klebsiella pneumoniae LPS) via NIS/TMSOTf-mediated glycosylation .
  • Prodrug design : The carbamate group can be hydrolyzed enzymatically (e.g., esterases) to release active amines in vivo, as shown in cannabinoid receptor ligand studies .

Q. How can computational modeling correlate with experimental data to predict the compound’s behavior in complex reaction environments?

Methodological Answer:

  • DFT calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict NMR chemical shifts and reaction transition states .
  • Molecular docking : Screen for interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina, referencing similar cyclohexyl carbamates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of benzyl carbamate groups under basic conditions?

Methodological Answer:

  • Controlled hydrolysis studies : Compare degradation rates in NaOH (0.1–1 M) via LC-MS, noting discrepancies in steric shielding from the cyclohexyl group .
  • Mechanistic probes : Use ¹⁸O-labeled water to track hydrolysis pathways (nucleophilic vs. elimination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.